molecular formula C7H16ClNO3 B10828996 L-Carnitine-d9 (chloride)

L-Carnitine-d9 (chloride)

Cat. No.: B10828996
M. Wt: 206.71 g/mol
InChI Key: JXXCENBLGFBQJM-YYKKVQPVSA-N
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Description

L-Carnitine-d9 (chloride) is a deuterium-labeled form of L-Carnitine, a naturally occurring compound involved in fatty acid metabolism. It is synthesized within the human body using the amino acids lysine and methionine. L-Carnitine-d9 (chloride) is primarily used as an internal standard for the quantification of L-Carnitine in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Carnitine-d9 (chloride) can be synthesized using deuterium-labeled precursors. One common method involves the reaction of deuterium-labeled trimethylamine with a deuterium-labeled precursor of L-Carnitine. The reaction is typically carried out in an aqueous solution of hydrochloric acid at controlled temperatures to ensure the complete conversion of the precursors to L-Carnitine-d9 (chloride) .

Industrial Production Methods

The industrial production of L-Carnitine-d9 (chloride) involves the use of large-scale chemical reactors where the deuterium-labeled precursors are reacted under controlled conditions. The reaction mixture is then purified using techniques such as crystallization and chromatography to obtain high-purity L-Carnitine-d9 (chloride) .

Chemical Reactions Analysis

Types of Reactions

L-Carnitine-d9 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

L-Carnitine-d9 (chloride) functions similarly to L-Carnitine by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of L-Carnitine levels is essential .

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

206.71 g/mol

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3,2D3,3D3;

InChI Key

JXXCENBLGFBQJM-YYKKVQPVSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]

Origin of Product

United States

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